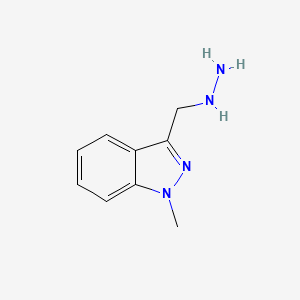

3-(hydrazinylmethyl)-1-methyl-1H-indazole

Descripción

3-(hydrazinylmethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core with a hydrazinylmethyl substituent at the 3-position and a methyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Propiedades

Fórmula molecular |

C9H12N4 |

|---|---|

Peso molecular |

176.22 g/mol |

Nombre IUPAC |

(1-methylindazol-3-yl)methylhydrazine |

InChI |

InChI=1S/C9H12N4/c1-13-9-5-3-2-4-7(9)8(12-13)6-11-10/h2-5,11H,6,10H2,1H3 |

Clave InChI |

WFJDGKVKIAFKNY-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C(=N1)CNN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinylmethyl)-1-methyl-1H-indazole typically involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the indazole reacts with hydrazine to form the hydrazone intermediate, which subsequently cyclizes to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(hydrazinylmethyl)-1-methyl-1H-indazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

3-(hydrazinylmethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of hydrazones or primary amines.

Substitution: Formation of halogenated or nitrated indazole derivatives.

Aplicaciones Científicas De Investigación

3-(hydrazinylmethyl)-1-methyl-1H-indazole has been explored in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 3-(hydrazinylmethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the indazole core can interact with receptor binding sites, modulating their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-1H-indazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.

3-(aminomethyl)-1-methyl-1H-indazole: Similar structure but with an amino group instead of a hydrazinyl group.

3-(hydrazinylmethyl)-1H-indazole: Lacks the methyl group at the 1-position.

Uniqueness

3-(hydrazinylmethyl)-1-methyl-1H-indazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Actividad Biológica

3-(Hydrazinylmethyl)-1-methyl-1H-indazole is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 3-(hydrazinylmethyl)-1-methyl-1H-indazole consists of an indazole core with a hydrazine side chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including 3-(hydrazinylmethyl)-1-methyl-1H-indazole. The compound has been evaluated for its inhibitory effects on various human cancer cell lines.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Hydrazinylmethyl)-1-methyl-1H-indazole | K562 (CML) | TBD | Induction of apoptosis |

| Other Indazole Derivatives | A549 (Lung) | TBD | Inhibition of Bcl2 family members |

| PC-3 (Prostate) | TBD | Modulation of p53/MDM2 pathway |

The specific IC50 values for 3-(hydrazinylmethyl)-1-methyl-1H-indazole are yet to be determined but are expected to be comparable to other derivatives that exhibit promising anticancer activity against cell lines such as K562 and A549 .

The mechanism by which 3-(hydrazinylmethyl)-1-methyl-1H-indazole exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis through the inhibition of anti-apoptotic proteins like Bcl2.

- Cell Cycle Arrest : The compound may also affect cell cycle progression, leading to growth inhibition in cancer cells.

Case Studies

A series of case studies have been conducted to explore the effects of indazole derivatives, including 3-(hydrazinylmethyl)-1-methyl-1H-indazole, on cancer treatment. These studies often involve in vitro testing followed by in vivo models to assess efficacy and safety.

Case Study Example :

In one study, researchers administered an indazole derivative to mice bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to induce apoptosis was a critical factor in its antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(hydrazinylmethyl)-1-methyl-1H-indazole, and how can intermediates like magnesium compounds optimize yield?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, and describe a method using magnesium intermediates to stabilize reactive hydrazine derivatives. Key steps include protecting the hydrazine group during indazole alkylation and deprotection under acidic conditions. Optimization involves controlling reaction temperature (e.g., 0–5°C for hydrazine stability) and using anhydrous solvents (e.g., THF or DMF) to avoid side reactions .

Q. How is the structural integrity of 3-(hydrazinylmethyl)-1-methyl-1H-indazole validated post-synthesis?

- Methodology : X-ray crystallography () and NMR spectroscopy () are critical. For instance, bond angles and lengths in the indazole core (e.g., N1–C2–C3 = 109.5°) are compared to crystallographic databases to confirm regioselective substitution. Discrepancies >0.05 Å in bond lengths may indicate synthetic impurities .

Advanced Research Questions

Q. What computational methods predict the stability and reactivity of 3-(hydrazinylmethyl)-1-methyl-1H-indazole in biological systems?

- Methodology : Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP hybrid functional) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential. shows that including exact exchange reduces errors in thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol). Solvent effects are modeled using PCM or COSMO .

Q. How do researchers reconcile contradictory data on the compound’s pharmacological activity across studies?

- Methodology : Meta-analysis of in vitro assays ( ) identifies confounding variables like cell-line specificity (e.g., HEK293 vs. CHO cells) or assay conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC₅₀ values may arise from differences in protein expression levels or buffer pH. Dose-response curves are re-evaluated using standardized protocols .

Q. What strategies are employed to improve the compound’s solubility and bioavailability for in vivo studies?

- Methodology : Salt formation (e.g., hydrochloride salts, ) or co-crystallization with cyclodextrins enhances aqueous solubility. LogP values are optimized via substituent modifications (e.g., replacing methyl groups with polar moieties). Pharmacokinetic studies in rodents ( ) guide dosing regimens to maintain plasma concentrations above the therapeutic threshold .

Q. How is the compound’s selectivity for biological targets (e.g., kinases or GPCRs) validated?

- Methodology : Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd) against off-target proteins. highlights cross-screening with panels of 50+ kinases to identify selectivity profiles. CRISPR-Cas9 knockout models confirm target engagement in cellular pathways .

Q. What role do crystal polymorphisms play in the compound’s stability and activity?

- Methodology : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) () characterize polymorphic forms. For example, a metastable polymorph with higher solubility may exhibit improved in vivo efficacy but reduced shelf-life. Accelerated stability studies (40°C/75% RH) guide formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.